2-{5-bromo-4-[(butylamino)methyl]-2-ethoxyphenoxy}acetamide
Overview
Description
2-{5-Bromo-4-[(butylamino)methyl]-2-ethoxyphenoxy}acetamide is an organic compound with a complex structure that includes a bromine atom, an ethoxy group, and a butylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{5-bromo-4-[(butylamino)methyl]-2-ethoxyphenoxy}acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a phenoxyacetamide derivative, followed by the introduction of the butylamino group through a nucleophilic substitution reaction. The ethoxy group is then introduced via an etherification reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-{5-Bromo-4-[(butylamino)methyl]-2-ethoxyphenoxy}acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{5-bromo-4-[(butylamino)methyl]-2-ethoxyphenoxy}acetamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the butylamino group play crucial roles in binding to active sites, while the ethoxy group can influence the compound’s solubility and bioavailability. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
- 2-{5-Bromo-4-[(methylamino)methyl]-2-ethoxyphenoxy}acetamide
- 2-{5-Bromo-4-[(ethylamino)methyl]-2-ethoxyphenoxy}acetamide
- 2-{5-Bromo-4-[(propylamino)methyl]-2-ethoxyphenoxy}acetamide
Comparison: Compared to its analogs, 2-{5-bromo-4-[(butylamino)methyl]-2-ethoxyphenoxy}acetamide is unique due to the presence of the butylamino group, which can significantly affect its chemical reactivity and biological activity. The length and structure of the alkyl chain in the butylamino group can influence the compound’s interaction with molecular targets, potentially leading to different pharmacological profiles.
Properties
IUPAC Name |
2-[5-bromo-4-(butylaminomethyl)-2-ethoxyphenoxy]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O3/c1-3-5-6-18-9-11-7-13(20-4-2)14(8-12(11)16)21-10-15(17)19/h7-8,18H,3-6,9-10H2,1-2H3,(H2,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKSEHYOJDVULD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1Br)OCC(=O)N)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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